Bismuth titanate

Content Navigation

CAS Number

Product Name

IUPAC Name

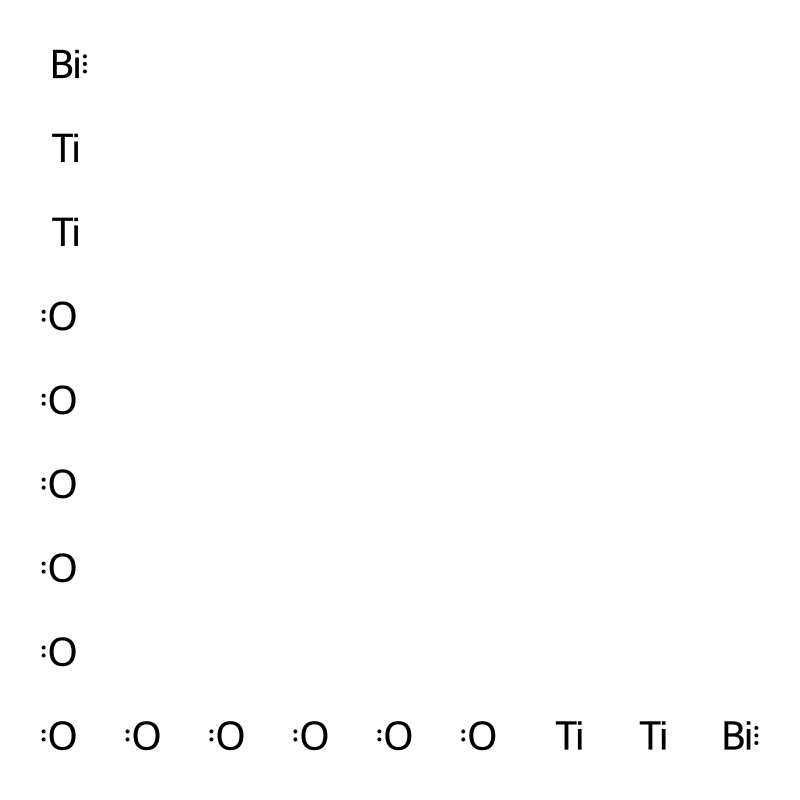

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Piezoelectric Applications

When subjected to mechanical stress, Bi₄Ti₃O₁₂ generates an electric voltage. This property makes it valuable for various sensor applications, including:

- Ultrasonic transducers: These transducers convert electrical signals into sound waves and vice versa, finding use in medical imaging, non-destructive testing, and underwater communication .

- High-temperature sensors: Due to its high Curie temperature (the temperature at which a ferroelectric material loses its ferroelectric properties), Bi₄Ti₃O₁₂ can operate effectively in high-temperature environments unsuitable for other materials . This makes it ideal for applications in power plants, nuclear reactors, and harsh industrial environments.

- Sensors for harsh environments: Bi₄Ti₃O₁₂ exhibits good radiation resistance, making it a potential candidate for sensors in nuclear environments where conventional materials may degrade .

Ferroelectric Applications

Bi₄Ti₃O₁₂ exhibits spontaneous polarization, a key characteristic of ferroelectric materials. This property has potential applications in:

- Non-volatile memory devices: These devices can retain data even after the power is turned off. Researchers are exploring Bi₄Ti₃O₁₂ for its potential use in developing next-generation memory devices with high data storage capacity and fast access times .

- Electrostrictive actuators: These actuators change their shape when an electric field is applied. Bi₄Ti₃O₁₂ is being investigated for its potential use in developing micro-actuators for precise positioning and control in various applications, such as micro-fluidics and micro-machines .

Other Research Applications

Beyond its piezoelectric and ferroelectric properties, Bi₄Ti₃O₁₂ is also being explored for various other research applications, including:

- Photocatalysis: Researchers are exploring the potential of Bi₄Ti₃O₁₂ as a photocatalyst for water splitting and degradation of organic pollutants due to its light-sensitive properties .

- Microwave absorbers: Bi₄Ti₃O₁₂ exhibits high dielectric permittivity and dielectric loss, making it a potential candidate for absorbing electromagnetic waves in the microwave range . This property could be useful for developing microwave shielding materials and reducing electromagnetic interference in electronic devices.

Bismuth titanate is an inorganic compound with the chemical formula , and it can also exist in other forms such as and . This compound is notable for its unique properties, including ferroelectricity, photorefractivity, and piezoelectricity. Bismuth titanate exhibits a perovskite-like structure, which contributes to its diverse applications in electronics, optics, and materials science .

The synthesis of bismuth titanate typically involves high-temperature reactions between bismuth oxide and titanium dioxide. The primary chemical reaction can be summarized as follows:

This reaction occurs at temperatures ranging from 730 °C to 850 °C. Additionally, during the heating process, the compound can decompose into other bismuth titanates and bismuth oxide when subjected to higher temperatures (above 875 °C) .

Bismuth titanate can be synthesized through various methods:

- Solid-State Reaction: This traditional method involves mixing bismuth oxide and titanium dioxide at high temperatures.

- Metalorganic Decomposition: This technique allows for the production of nanoscaled ceramic powders at lower temperatures while maintaining a homogeneous composition .

- Sol-Gel Process: In this method, metal alkoxides are used to form a gel that converts into a solid upon heating.

- Hydrothermal Synthesis: This involves the reaction of precursors in a water-based solution at elevated temperatures and pressures.

- Urea Method: This chemical route involves trapping bismuth oxide colloids in a stabilized titanium-based sol-gel solution .

These methods differ in terms of temperature requirements, purity of the final product, and scalability.

Bismuth titanate has a wide range of applications due to its unique properties:

- Electronics: Used in capacitors, sensors, and piezoelectric devices.

- Optics: Employed in photorefractive materials for holography and optical data storage.

- Biomedical: Potential applications include drug delivery systems and biocompatible materials .

- Energy Storage: Investigated for use in high-temperature dielectrics and as an electrolyte in solid oxide fuel cells.

Studies on the interactions of bismuth titanate with other materials have shown that it can enhance the properties of composite materials. For instance, when combined with other ferroelectric compounds, it can improve piezoelectric responses or modify dielectric properties. Research into defect chemistry has also revealed insights into how doping with various elements can tailor its electrical properties for specific applications .

Bismuth titanate shares similarities with several other compounds, particularly those within the perovskite family. Here are some comparable compounds:

Uniqueness of Bismuth Titanate:

- Bismuth titanate exhibits both electro-optical effects and photorefractive effects, which are less common among similar compounds.

- Its ability to form multiple phases (like and ) adds to its versatility in applications compared to more singular-phase compounds like lead zirconate titanate.

Sillenite Structure: Bi₁₂TiO₂₀

The sillenite phase Bi₁₂TiO₂₀ represents one of the most structurally complex forms of bismuth titanate. This compound belongs to the sillenite family with the general formula Bi₁₂MO₂₀, where M represents a tetravalent ion or combination of ions providing an average charge of +4. The framework of Bi₁₂TiO₂₀ crystals is formed by bismuth-oxygen polyhedra, where bismuth ions are coordinated with five oxygen ions that form an octahedral arrangement together with the stereochemically active 6s² lone electron pair of Bi³⁺. The structural architecture consists of bismuth-oxygen polyhedron networks that connect to geometrically regular TiO₄ tetrahedra, where each tetrahedron is formed by four oxygen anions while the titanium cation occupies the tetrahedral interstice.

The overall structure of Bi₁₂TiO₂₀ crystals can be described in terms of seven-oxygen coordinated bismuth polyhedra, which share corners with other identical bismuth polyhedra and with TiO₄ tetrahedra. First-principles calculations have revealed that this structure exhibits an indirect band gap characteristic, with the band gap estimated to be approximately 2.4 eV. The visible absorption in Bi₁₂TiO₂₀ can be attributed to the excitation of a 6s electron from Bi³⁺ ions into the 3d level of Ti⁴⁺ ions, with the Ti 3d level positioned directly between the Bi³⁺ 6s level and the Bi³⁺ 6p level.

Aurivillius Structure: Bi₄Ti₃O₁₂

Bi₄Ti₃O₁₂ adopts the characteristic Aurivillius-type layered perovskite structure, which represents a fundamental structural motif in bismuth-based ferroelectric materials. This structure can be described by the general formula [Bi₂O₂]²⁺[Aₙ₋₁BₙO₃ₙ₊₁]²⁻, where n=3 for Bi₄Ti₃O₁₂. The crystal structure consists of bismuth oxide layers [Bi₂O₂]²⁺ interleaved with perovskite-like blocks [Ti₃O₁₀]²⁻. The room-temperature structure adopts a monoclinic space group B1a1 (standard setting Pc), arising from a complex combination of octahedral tilting and atomic displacements from the ideal tetragonal aristotype phase.

Structural analysis reveals that Bi₄Ti₃O₁₂ possesses orthorhombic lattice parameters with a = 5.45 Å, b = 5.41 Å, and c = 32.84 Å. The structure demonstrates remarkable anisotropy, particularly along the c-axis direction, which corresponds to the stacking direction of the bismuth oxide and perovskite layers. This anisotropy manifests in the formation of plate-like morphologies with typical dimensions showing length of (3.1±1.7) micrometers and width of (0.3±0.2) micrometers.

Pyrochlore Structure: Bi₂Ti₂O₇

Bi₂Ti₂O₇ crystallizes in the pyrochlore structure type, characterized by a face-centered cubic structure with space group Fd3m and lattice parameter a = 20.68 Å. This structure represents a distinct structural family compared to the layered Aurivillius phases, featuring a three-dimensional framework of corner-sharing octahedra. The pyrochlore structure exhibits unique properties that differentiate it from other bismuth titanate polymorphs, including specific optical and electronic characteristics that make it suitable for photocatalytic applications.

The structural framework of Bi₂Ti₂O₇ consists of a network of TiO₆ octahedra sharing corners to form a three-dimensional structure, with bismuth cations occupying specific crystallographic sites within this framework. This arrangement leads to distinctive band gap properties, with calculations suggesting band gaps in the range of 2.5-2.8 eV, which is narrower compared to pure TiO₂ (3.2-3.4 eV).

| Polymorph | Structure Type | Space Group | Lattice Parameters | Band Gap (eV) | Key Structural Features |

|---|---|---|---|---|---|

| Bi₁₂TiO₂₀ | Sillenite | I23 | a = 10.17 Å | 2.4 | Seven-coordinated Bi polyhedra, TiO₄ tetrahedra |

| Bi₄Ti₃O₁₂ | Aurivillius | B1a1 (Pc) | a = 5.45 Å, b = 5.41 Å, c = 32.84 Å | 2.5-2.8 | Layered [Bi₂O₂]²⁺ and [Ti₃O₁₀]²⁻ blocks |

| Bi₂Ti₂O₇ | Pyrochlore | Fd3m | a = 20.68 Å | 2.5-2.8 | Three-dimensional TiO₆ octahedral framework |

Solid-State Reaction Mechanisms and Calcination Dynamics

Solid-state reaction represents the most conventional approach for bismuth titanate synthesis, involving the direct reaction between bismuth oxide and titanium dioxide at elevated temperatures [1]. The fundamental mechanism proceeds through the mechanochemical activation of precursor materials followed by high-temperature calcination to achieve phase formation [1] [5]. The synthesis typically employs stoichiometric amounts of bismuth oxide and titania, with the reaction pathway involving intermediate phase formation before the final bismuth titanate structure develops [2] [5].

The calcination dynamics of bismuth titanate formation demonstrate complex thermal behavior with distinct temperature-dependent phases [1] [29]. The phase formation onset occurs at temperatures ranging from 500 to 600 degrees Celsius, with the crystalline bismuth titanate structure beginning to emerge at these relatively moderate temperatures [1] [29]. However, complete phase formation and optimal crystallinity require calcination temperatures between 700 and 850 degrees Celsius [1] [4] [29]. The thermal treatment duration significantly influences the final material properties, with typical calcination times ranging from 2 to 8 hours depending on the desired crystallite size and phase purity [1] [34].

Table 1: Solid-State Reaction Parameters for Bismuth Titanate Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Temperature Range (°C) | 700-850 | [1] [4] [29] |

| Typical Synthesis Temperature (°C) | 800-850 | [1] [4] |

| Calcination Time (hours) | 2-8 | [1] [34] |

| Starting Materials | Bismuth oxide (Bi₂O₃) + Titanium dioxide (TiO₂) | [1] [5] |

| Atmosphere | Air | [1] [4] |

| Phase Formation Onset (°C) | 500-600 | [1] [29] |

| Bismuth Evaporation Risk | High above 800°C | [1] [29] |

| Particle Size (nm) | 200-5000 | [4] [29] |

| Density Achieved (% theoretical) | 93-95 | [4] [13] |

The critical challenge in solid-state synthesis lies in controlling bismuth volatilization, which becomes significant at temperatures above 800 degrees Celsius [1] [29]. This volatilization leads to stoichiometry deviations and the formation of secondary phases, necessitating careful temperature control and often requiring bismuth excess in the starting material composition [1] [29]. The novel hybrid solid-state reaction approach addresses this limitation by trapping bismuth oxide colloids within a stabilized titanium-based sol-gel matrix, preventing bismuth evaporation during high-temperature treatment [1].

The crystallization behavior reveals that bismuth titanate exhibits a pseudo-tetragonal phase below its Curie temperature of 675 degrees Celsius and transforms to a pseudo-orthorhombic structure above this temperature [1]. X-ray diffraction analysis confirms that samples calcined at 850 degrees Celsius demonstrate well-defined orthorhombic bismuth titanate structure with lattice parameters of a = 5.40255 Å, b = 5.44174 Å, and c = 32.7370 Å [1]. The material achieves c-axis orientation with enhanced dielectric properties, exhibiting dielectric constants approximately 20% higher than conventional synthesis methods [1].

Hydrothermal/Solvothermal Low-Temperature Synthesis

Hydrothermal synthesis offers significant advantages for bismuth titanate preparation, enabling crystalline oxide formation at substantially lower temperatures compared to solid-state methods [7] [8]. The process operates at temperatures between 150 and 240 degrees Celsius under autogenous pressure conditions in sealed reaction vessels [7] [8] [13]. The hydrothermal approach eliminates the need for high-temperature calcination, thereby preventing bismuth volatilization and enabling better stoichiometric control [7].

The synthesis mechanism involves the dissolution and recrystallization of bismuth and titanium precursors in highly alkaline aqueous solutions [8] [10]. The optimal pH range for phase-pure bismuth titanate formation extends from 11.4 to 13, with sodium hydroxide or potassium hydroxide serving as effective mineralizers [10] [7]. The reaction kinetics demonstrate strong dependence on mineralizer concentration, with higher concentrations accelerating the formation process [8] [30].

Table 2: Hydrothermal/Solvothermal Synthesis Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Temperature Range (°C) | 150-240 | [7] [8] [13] |

| Typical Synthesis Temperature (°C) | 150-200 | [7] [11] |

| Pressure (autogenous) | Autogenous pressure in sealed vessel | [7] [8] |

| pH Range | 11.4-13 | [10] [7] |

| Reaction Time (hours) | 5-38 | [7] [8] |

| Mineralizer | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | [7] [10] |

| Starting Materials | Bismuth nitrate + Titanium isopropoxide | [7] [11] |

| Particle Size (nm) | 50-200 | [11] [8] |

| Crystal Morphology | Nanoplatelets or nanowires | [8] |

The hydrothermal formation mechanism reveals the development of two distinct morphologies depending on synthesis conditions [8]. At lower mineralizer concentrations (≤1 mol L⁻¹), the process yields nanowires with metastable orthorhombic structure, while higher concentrations (>1 mol L⁻¹) promote the formation of nanoplatelets with equilibrium Aurivillius layered-perovskite structure [8]. The initial stages involve the formation of metastable polymorphs, including nanowires and highly defective perovskite phases containing only bismuth and titanium cations [8].

The processing conditions significantly influence the final material characteristics, with reaction times ranging from 5 to 38 hours depending on the desired phase composition and particle morphology [7] [8]. The hydrothermal method produces fine powders with particle sizes between 50 and 200 nanometers, exhibiting spherical or platelet morphologies with minimal agglomeration [11] [8]. The resulting materials demonstrate rhombohedral crystal structure without requiring additional calcination steps [11].

Research findings indicate that the differential-temperature supercritical hydrothermal method enables the growth of larger bismuth titanate single crystals, with specimens reaching lateral dimensions of approximately 40 micrometers and thicknesses of 4 micrometers [24]. This represents a significant advancement in hydrothermal crystal growth capabilities for bismuth-based layered oxide systems [24].

Thin-Film Fabrication: Spin-Coating and Chemical Vapor Deposition

Thin-film fabrication of bismuth titanate employs multiple deposition techniques, with sol-gel spin-coating and chemical vapor deposition representing the primary methodologies [16] [19]. The sol-gel approach utilizes solution-based precursors that undergo hydrolysis and condensation reactions to form amorphous films, which subsequently crystallize during thermal treatment [16] [20]. Chemical vapor deposition involves the thermal decomposition of volatile precursors in the gas phase to deposit crystalline films directly onto heated substrates [19] [15].

Sol-gel spin-coating typically operates at processing temperatures between 650 and 800 degrees Celsius, utilizing bismuth nitrate and titanium butoxide as primary precursors [16] [20]. The process involves multiple coating cycles with intermediate drying steps at 350 degrees Celsius to remove volatile organic components [16]. The films demonstrate excellent stoichiometric control with compositional errors typically below 6% from theoretical bismuth-to-titanium ratios [16]. The resulting films exhibit orthorhombic crystal structure with preferred c-axis orientation on platinum substrates [20].

Table 3: Thin Film Processing Parameters

| Processing Method | Temperature (°C) | Precursors | Substrate | Film Thickness (nm) | Reference |

|---|---|---|---|---|---|

| Sol-Gel Spin Coating | 650-800 | Bismuth nitrate + Titanium butoxide | Silicon, Glass, Platinum | 100-900 | [16] [20] |

| Chemical Vapor Deposition (CVD) | 190-750 | Bismuth iodide (BiI₃) + Titanium iodide (TiI₄) | Magnesium oxide (MgO), Silicon | Variable | [19] [15] |

| Atomic Layer Deposition (ALD) | 190-600 | Bismuth tris(bis(trimethylsilyl)amide) + Titanium methoxide | Platinum/Silicon dioxide/Silicon | 51 | [15] |

| Rapid Thermal Processing (RTP) | 500-700 | Acetate-derived solutions | Silver foil, Silicon, Platinum-coated Silicon | Variable | [18] |

Chemical vapor deposition enables epitaxial growth of bismuth titanate films on single-crystal substrates such as magnesium oxide [19]. The process utilizes bismuth iodide and titanium iodide as precursors, with deposition temperatures ranging from 190 to 750 degrees Celsius [19] [15]. Epitaxial films grown on magnesium oxide substrates demonstrate superior electrical properties, including high dielectric constants of 200, low dielectric loss of 0.018, and remnant polarization values of 5.3 microCoulombs per square centimeter [19].

Atomic layer deposition represents an advanced thin-film technique offering precise thickness control and excellent conformality [15]. The process employs bismuth tris(bis(trimethylsilyl)amide) and titanium methoxide as precursors with water as the oxygen source [15]. Self-limited growth occurs at 190 degrees Celsius, producing films with controlled bismuth-to-titanium ratios [15]. Post-annealing at 750 degrees Celsius crystallizes the films to either pyrochlore or layered perovskite phases depending on composition [15].

Rapid thermal processing provides an alternative approach for crystallizing sol-gel derived films at reduced thermal budgets [18]. The technique utilizes acetate-derived precursor solutions and achieves crystallization at temperatures between 500 and 700 degrees Celsius [18]. The substrate selection significantly influences film orientation, with silver foil substrates promoting c-direction orientation while silicon and platinum substrates favor a-direction orientation [18].

Single-Crystal Growth via Czochralski Method

Single-crystal growth of bismuth titanate presents significant challenges due to the material's distinctive structural characteristics and thermal behavior [22] [12]. The Czochralski method, while successful for numerous oxide crystals, encounters specific difficulties with bismuth titanate compounds due to their tendency toward platey growth habit and disruptive phase transformations during cooling [22] [25]. The material exhibits a congruent melting point at approximately 1080 degrees Celsius but undergoes a disruptive phase transformation in the temperature range of 840 to 960 degrees Celsius [25] [12].

The conventional Czochralski approach requires growth temperatures between 880 and 900 degrees Celsius from the molten phase [12] [25]. The process parameters include rotation rates ranging from 1 to 50 revolutions per minute and pulling rates between 0.225 and 22.5 millimeters per hour [23]. Oxygen atmosphere is essential during growth to prevent decomposition and maintain stoichiometry [23]. Despite these controlled conditions, the method typically yields millimeter-sized crystals with platey morphology rather than the desired cylindrical geometry [12].

Table 4: Czochralski Crystal Growth Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Growth Temperature (°C) | 880-900 | [12] [25] |

| Melting Point (°C) | 1080-1195 | [12] [29] |

| Growth Rate (mm/h) | 0.225-22.5 | [23] |

| Rotation Rate (rpm) | 1-50 | [23] |

| Atmosphere | Oxygen | [23] |

| Crystal Size Achieved | Millimeter-sized | [12] |

| Challenges | Platey growth habit, Phase transformation at 840-960°C | [22] [25] |

| Alternative Methods | Top-seeded solution growth, Flux methods | [22] [24] |

Alternative crystal growth approaches have been developed to overcome the limitations of conventional Czochralski growth [22] [24]. Top-seeded solution growth methods employ flux systems to reduce growth temperatures and minimize thermal stress [22]. Research indicates that germanium oxide and molybdenum oxide additions to the melt serve as effective fluxes, promoting denser crystal growth and reducing the tendency toward platey formation [22].

The supercritical hydrothermal method represents a promising alternative for growing bismuth titanate single crystals [24]. This approach has successfully produced iron-doped bismuth titanate single crystals with lateral dimensions reaching 40 micrometers, representing the largest bulk single crystals achieved for transition metal-doped bismuth layered oxides under spontaneous crystallization conditions [24]. The growth mechanism involves dissolution, mass transport, and recrystallization processes under supercritical conditions [24].

Self-flux methods provide another viable approach for bismuth titanate crystal growth [27]. These techniques utilize excess bismuth oxide as a flux medium, enabling crystal growth at temperatures below the melting point while maintaining phase stability [27]. The self-flux approach has successfully produced lanthanum-substituted bismuth titanate single crystals with well-defined domain structures [27]. Analysis reveals that the substitution of lanthanum leads to decreased domain size, with domain widths reducing from approximately 8.5 micrometers in pure bismuth titanate to 2.5 micrometers in lanthanum-doped variants [27].